2-Amino-3-ethylbenzoic acid hydrochloride

Descripción general

Descripción

2-Amino-3-ethylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is known for its versatile applications in scientific research and industry. It is typically available in a powdered form and is used as a building block in various chemical syntheses .

Métodos De Preparación

The synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride involves several steps. One common method includes the nitration of m-toluic acid followed by reduction and chlorination reactions . The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound results in the formation of this compound .

Análisis De Reacciones Químicas

2-Amino-3-ethylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various chlorinating agents for substitution reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-3-ethylbenzoic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-nitro-3-ethylbenzoic acid or reduced to yield 2-amino-3-ethylbenzyl alcohol.

Production of Specialty Chemicals

The compound is also employed in the industrial production of specialty chemicals, including dyes and pigments. Its unique structure allows for modifications that enhance the properties of these materials.

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition. This property is critical for understanding biochemical pathways and could lead to the development of novel therapeutic agents targeting specific enzymes .

Potential Therapeutic Properties

Studies have investigated the compound's potential therapeutic effects, particularly its anti-inflammatory and antimicrobial activities. These investigations are crucial for identifying new treatments for various diseases, including infections and inflammatory conditions .

Medicinal Chemistry

Drug Development

The compound is a precursor in the synthesis of pharmacologically active substances. For example, it is involved in the synthesis of paquinimod, an immunomodulating drug currently undergoing clinical trials for systemic lupus erythematosus . Its ability to act as a building block for drug development highlights its importance in medicinal chemistry.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research involved synthesizing several derivatives and evaluating their efficacy through standard microbiological assays. The results indicated that certain modifications enhanced antibacterial properties, making these derivatives potential candidates for new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers identified that specific derivatives of this compound could inhibit polyketide synthase enzymes involved in the biosynthesis of mycobacterial cell walls. This discovery has implications for developing new treatments for tuberculosis by targeting these enzymes directly .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; production of specialty chemicals |

| Biological Research | Enzyme inhibition studies; potential anti-inflammatory and antimicrobial properties |

| Medicinal Chemistry | Precursor for drugs like paquinimod; exploration of new therapeutic agents |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-ethylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of biochemical pathways and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

2-Amino-3-ethylbenzoic acid hydrochloride can be compared with other similar compounds such as:

2-Amino-3-methylbenzoic acid: This compound differs by having a methyl group instead of an ethyl group.

2-Amino-5-methylbenzoic acid: This compound has a methyl group at a different position on the benzene ring.

2-Amino-3-chlorobenzoic acid: This compound has a chlorine atom instead of an ethyl group. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties

Actividad Biológica

2-Amino-3-ethylbenzoic acid hydrochloride (CAS No. 1803586-54-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

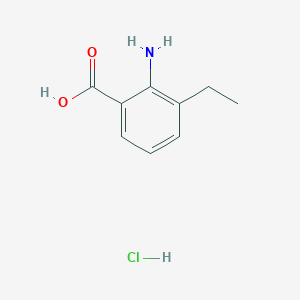

This compound is an amino benzoic acid derivative characterized by the following structural formula:

The compound features an ethyl group at the meta position relative to the carboxylic acid group, which may influence its biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. A study demonstrated that compounds with similar structures showed significant inhibition of inflammatory markers in vitro. The mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory pathways, which suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The exact mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It could act on cellular receptors, altering signaling pathways that lead to inflammation or tumor growth.

- Gene Expression Regulation : By influencing transcription factors, it may modulate the expression of genes associated with inflammation and cancer.

Case Studies

Q & A

Basic Research Questions

Q. Q1. What are the recommended analytical methods for quantifying 2-amino-3-ethylbenzoic acid hydrochloride in synthetic mixtures?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm (similar to clonidine HCl analysis ). Validate linearity (1–10 μg/mL range), precision (RSD <2%), and recovery (>98%). Calibrate using standard solutions prepared in methanol.

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to moisture, heat, or oxidizing agents. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. For spills, neutralize with sodium bicarbonate and dispose of waste via hazardous chemical protocols .

Q. Q3. What synthetic routes are available for preparing this compound?

Methodological Answer: A common route involves:

Friedel-Crafts alkylation of benzoic acid derivatives to introduce the ethyl group.

Nitration and reduction to install the amino group.

Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol.

Characterize intermediates via FTIR (amine N-H stretch at ~3300 cm⁻¹) and final product via melting point (compare to literature values) and elemental analysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Conduct:

- Thermogravimetric Analysis (TGA) to detect solvates.

- X-ray Diffraction (XRD) to identify crystalline phases.

- Dynamic Light Scattering (DLS) to assess particle size effects.

Standardize solvent systems (e.g., DMSO for polar aprotic conditions) and report temperature/pH .

Q. Q5. What experimental design is optimal for studying the degradation pathways of this compound under stress conditions?

Methodological Answer: Use accelerated stability studies :

Thermal degradation : Heat at 40–60°C for 72 hours.

Photodegradation : Expose to UV light (λ = 254 nm) in quartz cells.

Hydrolytic degradation : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media.

Analyze degradation products via LC-MS/MS and compare fragmentation patterns to known metabolites. Quantify using validated HPLC methods .

Q. Q6. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.

Calculate activation energies for proposed reaction pathways.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via NMR or HPLC) .

Q. Q7. What strategies mitigate interference from byproducts during the synthesis of this compound?

Methodological Answer:

- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.

- Crystallization optimization : Recrystallize from ethanol/water mixtures (80:20 v/v) to remove unreacted precursors.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time impurity detection .

Q. Data Analysis and Validation

Q. Q8. How should researchers statistically validate reproducibility in synthetic yields of this compound?

Methodological Answer:

- Conduct triplicate syntheses under identical conditions.

- Perform ANOVA (α = 0.05) to assess inter-batch variability.

- Calculate confidence intervals (95% CI) for yields.

- Use control charts to monitor process stability over time .

Q. Q9. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm ethyl group integration (δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂) and aromatic protons.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 214.0845 (theoretical).

- XRD : Compare crystal lattice parameters to CSD (Cambridge Structural Database) entries .

Q. Mechanistic and Applied Research

Q. Q10. How can researchers investigate the role of this compound as a ligand in coordination chemistry?

Methodological Answer:

- UV-Vis titration : Monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺) by absorbance shifts.

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.

- EPR spectroscopy : Detect paramagnetic species in transition metal complexes .

Q. Q11. What protocols assess the environmental impact of this compound in aquatic systems?

Methodological Answer:

- OECD 301D biodegradability test : Incubate with activated sludge for 28 days; measure DOC removal.

- Daphnia magna acute toxicity : Determine EC₅₀ values (48-hour exposure).

- QSAR modeling : Predict ecotoxicity using software like ECOSAR .

Q. Cross-Disciplinary Applications

Q. Q12. How can this compound be functionalized for use in peptide mimetics?

Methodological Answer:

Propiedades

IUPAC Name |

2-amino-3-ethylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-6-4-3-5-7(8(6)10)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORRORBAMFQFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-54-0 | |

| Record name | 2-amino-3-ethylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.